molecular formula C8H12O3 B1267561 Butylsuccinic Anhydride CAS No. 2035-76-9

Butylsuccinic Anhydride

Cat. No. B1267561
CAS RN: 2035-76-9
M. Wt: 156.18 g/mol
InChI Key: NSJAWXMCLJVBPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butylsuccinic anhydride's synthesis is closely related to that of its analogs, such as alkenyl succinic anhydride (ASA), which is used in papermaking to enhance water repellency. Research shows that the effectiveness of ASA does not depend on the formation of an ester bond between ASA and cellulose, suggesting similar synthesis pathways might be applicable to butylsuccinic anhydride. The stability of ASA emulsions, crucial for paper sizing efficiency, might also offer insights into the synthesis and handling of butylsuccinic anhydride derivatives (Ntifafa et al., 2023).

Molecular Structure Analysis

The molecular structure of butylsuccinic anhydride plays a significant role in its chemical behavior and properties. Although specific studies on butylsuccinic anhydride are scarce, insights can be drawn from related compounds like octenyl succinic anhydride (OSA), which exhibits a range of stabilizing, encapsulating, and interfacial properties due to its hydrophobic and steric contributions. These properties are influenced by the macromolecular structure of starch derivatives, suggesting that butylsuccinic anhydride's functionality could similarly be tailored through molecular design (Sweedman et al., 2013).

Chemical Reactions and Properties

Butylsuccinic anhydride's chemical reactivity and properties can be inferred from its analogs. For example, ASA undergoes hydrolysis and interacts with cellulose in papermaking without forming a covalent bond, which impacts the sizing process and efficiency. This suggests that butylsuccinic anhydride may similarly participate in chemical reactions that do not necessarily involve direct bonding with substrates, affecting its application properties (Ntifafa et al., 2023).

Physical Properties Analysis

The physical properties of butylsuccinic anhydride, such as solubility, melting point, and viscosity, are crucial for its processing and application. While specific data on butylsuccinic anhydride are not available, the physical properties of similar compounds, like poly(butylene succinate)-based polyesters, offer a comparative basis. These materials are known for their biodegradability, thermal stability, and mechanical strength, indicating potential areas of application for butylsuccinic anhydride in biomedicine and packaging (Gigli et al., 2016).

Chemical Properties Analysis

Butylsuccinic anhydride's chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are important for its industrial use. Insights into its chemical behavior can be drawn from studies on ASA and OSA, which show versatility in applications ranging from food additives to paper sizing agents. These studies highlight the importance of the anhydride group in facilitating reactions and forming derivatives with specific properties tailored for industrial applications (Sweedman et al., 2013; Ntifafa et al., 2023).

Scientific Research Applications

Summary of the Application

Butylsuccinic Anhydride is used in the synthesis of new heterocyclic compounds. These compounds are synthesized through a multi-step process involving azo dye (S1), ester (S2), and hydrazide (S3). The hydrazide (S3) undergoes further reactions with various anhydrides, including succinic anhydride, resulting in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis process involves several steps :

Summary of Results or Outcomes

The synthesized compounds were characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Elemental Analysis (CHNS) . The biological activity of these synthesized compounds was also investigated, but the results of this investigation were not detailed in the source .

2. Bio-Based Poly(Butylene Succinate) (PBS)

Summary of the Application

Butylsuccinic Anhydride is used in the production of Bio-Based Poly(Butylene Succinate) (PBS). PBS is an environmentally safe biopolymer that has some special properties, such as good clarity and processability, a shiny look, and flexibility .

Methods of Application or Experimental Procedures

The production of PBS involves the polymerization of succinic acid (or its derivatives) and 1,4-butanediol .

Summary of Results or Outcomes

PBS-based natural fiber composites are completely biodegradable and have strong physical properties. They are suitable for applications in sectors such as food packaging, agriculture, and medicine .

3. Surface Modification of Cellulose Nanocrystals

Summary of the Application

Butylsuccinic Anhydride is used in the surface modification of cellulose nanocrystals (CNC). The surface modification of CNC is a key intermediate step in the development of new functionalities and the tailoring of nanomaterial properties for specific applications .

Methods of Application or Experimental Procedures

The surface modification process involves the heterogeneous esterification of CNC with succinic anhydride .

Summary of Results or Outcomes

The studies on the thermal stability of modified nanoparticles indicated that there is a critical extent of surface esterification below which only a slight decrease of the initial temperature of degradation was observed in pyrolytic and oxidative atmospheres .

4. Thermal Behavior of Cyclic Anhydrides

Summary of the Application

Butylsuccinic Anhydride is used in the study of the thermal behavior of cyclic anhydrides. This is important for synthesis in the polymer field .

Methods of Application or Experimental Procedures

The study involves the evaluation of a complete and depth thermal and spectroscopic characterization of some anhydrides .

Summary of Results or Outcomes

The study demonstrated how to identify the acid presence, and how to recover the anhydride (when possible) by thermal analysis .

5. Polyisobutylene Succinic Anhydride (PIBSA) Characterization

Summary of the Application

Butylsuccinic Anhydride is used in the characterization of Polyisobutylene Succinic Anhydride (PIBSA). PIBSA is a polyisobutylene (PIB) sample, where each chain is supposedly terminated at one end with a single succinic anhydride group .

Methods of Application or Experimental Procedures

The characterization process involves a combination of pyrene excimer fluorescence (PEF), gel permeation chromatography, and simulations .

Summary of Results or Outcomes

The study provided a detailed characterization of PIBSA, which is important for understanding its properties and potential applications .

6. Starch Modifier Resistant to Amylases and Gelatinization

Summary of the Application

Butylsuccinic Anhydride is used as a starch modifier resistant to amylases and gelatinization .

Methods of Application or Experimental Procedures

The modification process involves the reaction of starch with succinic anhydride .

Summary of Results or Outcomes

The modified starch exhibits resistance to amylases and gelatinization, which can be beneficial in certain food applications .

Safety And Hazards

Butylsuccinic Anhydride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research in the field of nucleic acids has been and will continue to be a major driving force in the development of phosphorylation chemistry. Although many of the problems associated with P-anhydride synthesis have been solved, some are still remaining and novel challenges arise . Another study suggests that succinic anhydride can be considered a promising modifying agent for nanocellulose since it enables the introduction of aliphatic chains along with carboxylic end groups .

properties

IUPAC Name

3-butyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-3-4-6-5-7(9)11-8(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJAWXMCLJVBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284578
Record name Butylsuccinic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylsuccinic Anhydride

CAS RN

2035-76-9
Record name 2035-76-9
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Record name Butylsuccinic Anhydride
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Record name Butylsuccinic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Rätzsch, S Zschoche, V Steinert… - Die Makromolekulare …, 1986 - Wiley Online Library
Structural investigations on maleic anhydride (MAn) copolymers with ethene, propene and styrene, their products of hydrolysis, and their methyl half‐esters by means of 13 C NMR …
Number of citations: 27 onlinelibrary.wiley.com
S Ahmed, T Nakaji-Hirabayashi… - ACS Biomaterials …, 2017 - ACS Publications
… As part of system development, we also synthesized a low toxicity polyethylenimine (PEI)-based polyampholyte prepared through succinylation with butylsuccinic anhydride. In aqueous …
Number of citations: 7 pubs.acs.org
ER BISSELL, M FINGER - The Journal of Organic Chemistry, 1959 - ACS Publications
As a part of a study of the properties of fluorine containing nitrogen compounds, we have synthe-sized andcharacterized the complete series of methyltrifluoroethylamines containing …
Number of citations: 52 pubs.acs.org
L Li, Z Li, T Balle, G Liu, Z Guo - Food Hydrocolloids, 2023 - Elsevier
… were dissolved in H 2 O at a concentration of 0.5% (w/v), followed by the addition of 4-times molar excess of alkylsuccinic anhydride (succinic anhydride, butylsuccinic anhydride, 2-…
Number of citations: 1 www.sciencedirect.com
GR Yohe, JE Dunbar, RL Pedrotti… - The Journal of …, 1956 - ACS Publications
DISCUSSION The acidic compound V was prepared by the oxy-gen-sodium hydroxide oxidation of the aldehyde II, the acid III, and the quinone IV as well as the orig-inal phenol I. It is of …
Number of citations: 50 pubs.acs.org
GR Yohe, JE Dunbar, MW LANSFORD… - The Journal of …, 1959 - ACS Publications
The acidic compound C14H22O3, previously reported without assignment of structure as an oxidation product of 2, 6-di-¿ ert-butyl-4-methylphenol, is now believed to be DL-lnms-5, 6-di…
Number of citations: 26 pubs.acs.org
JM Rowley, EB Lobkovsky… - Journal of the American …, 2007 - ACS Publications
The first catalytic method for the efficient conversion of epoxides to succinic anhydrides via one-pot double carbonylation is reported. This reaction occurs in two stages: first, the epoxide …
Number of citations: 115 pubs.acs.org
S Marzocchi, S Anankanbil, MF Caboni, Z Guo - Food chemistry, 2018 - Elsevier
This work reports a novel approach to generate a new group of tyrosol-based amphiphilic lipid alkylsuccinylated tyrosol by lipase-catalyzed succinylation of tyrosol with alkylsuccinic …
Number of citations: 13 www.sciencedirect.com
PL Beaulieu, D Wernic, Abraham… - Journal of medicinal …, 1997 - ACS Publications
… The (R)- or (S)-2-tert-butylsuccinic anhydride 27 (1 equiv) was dissolved in pyridine and the solution cooled to −40 C (dry ice/acetone). The amine (1.2 equiv) in pyridine was added …
Number of citations: 18 pubs.acs.org
BJ Broughton, PJ Warren, KRH Wooldridge… - Journal of the …, 1975 - pubs.rsc.org
The reaction between alkylsuccinic anhydrides (III) and O-benzylhydroxylamine yields the acids (VI). These acids (VI) may be coupled with amino-amides (II) by the mixed anhydride …
Number of citations: 2 pubs.rsc.org

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